molecular formula C9H11NO2 B078495 N-(2-hydroxy-4-methylphenyl)acetamide CAS No. 13429-10-2

N-(2-hydroxy-4-methylphenyl)acetamide

Cat. No.: B078495
CAS No.: 13429-10-2
M. Wt: 165.19 g/mol
InChI Key: HTVPAACTHAQQAS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H11NO2. It is also known by other names such as 2-acetamido-5-methylphenol and 6-acetamino-m-cresol . This compound is characterized by the presence of a hydroxyl group and an acetamide group attached to a methyl-substituted benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-hydroxy-4-methylphenyl)acetamide can be synthesized through the acetylation of 2-amino-4-methylphenol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxy-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)acetamide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetamide group can interact with enzymes and receptors. These interactions can modulate biological pathways and exert pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-4-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and acetamide groups allows for versatile chemical reactivity and potential pharmacological applications .

Properties

IUPAC Name

N-(2-hydroxy-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-4-8(9(12)5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVPAACTHAQQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065449
Record name Acetamide, N-(2-hydroxy-4-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13429-10-2
Record name N-(2-Hydroxy-4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13429-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-hydroxy-4-methylphenyl)-
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Record name Acetamide, N-(2-hydroxy-4-methylphenyl)-
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Record name Acetamide, N-(2-hydroxy-4-methylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxy-4-methylphenyl)acetamide
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Synthesis routes and methods

Procedure details

To a mixture of 40 ml of ethanol with 60 ml of water, there was added 20.0 g (16.3 mmol) of 6-amino-m-cresol, followed by heating to 80° C. To the obtained solution, there was added dropwise 17.4 g (17.1 mmol) of acetic anhydride over 10 minutes and the mixture was stirred at 80° C. for 15 minutes. After the completion of the reaction, the mixture was cooled to 10° C. The crystals thus precipitated were filtered, washed with water and dried. Thus 23.9 g (15.0 mmol) of N-(2-hydroxy-4-methylphenyl)acetamide was obtained as pale brown crystals. The yield was 89%. A 20.0 g portion of this product was recrystallized from acetonitrile to thereby give 17.9 g of N-(2-hydroxy-4-methylphenyl)acetamide as colorless crystals. The recovering yield was 90%.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of hydrogen bonds does N-(2-hydroxy-4-methylphenyl)acetamide form in solution?

A1: The NMR study revealed that this compound engages in a variety of hydrogen bonding interactions in solution. These include intermolecular and intramolecular hydrogen bonds of the following types: OH···O, OH···N, and O···HN. [] This suggests a complex interplay of forces governing the molecule's behavior in solution.

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